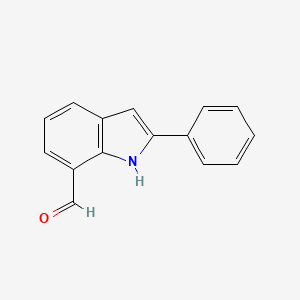
2-Phenyl-1H-indole-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a phenyl group attached to the second position of the indole ring and an aldehyde group at the seventh position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indole-7-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .
Industrial Production Methods: Industrial production of indole derivatives often involves the use of catalytic processes to enhance yield and selectivity. For instance, the use of L-proline or Amberlite IRA-400 Cl resin as catalysts has been reported to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be easily oxidized to form indole-3-carboxylic acid . Additionally, it can participate in Henry reactions with nitromethane to produce 3-nitrovinyl indole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can occur readily due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid and 3-nitrovinyl indole .
Aplicaciones Científicas De Investigación
2-Phenyl-1H-indole-7-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. For example, they can act as inhibitors of enzymes like aldose reductase and aldehyde reductase, which are involved in metabolic pathways .
Comparación Con Compuestos Similares
- 1H-Indole-3-carbaldehyde
- 2-Phenylindole
- Indole-3-acetic acid
Comparison: 2-Phenyl-1H-indole-7-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde group on the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For instance, while 1H-Indole-3-carbaldehyde is primarily used as a precursor in multicomponent reactions, this compound’s unique structure allows for a broader range of applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C15H11NO |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-phenyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C15H11NO/c17-10-13-8-4-7-12-9-14(16-15(12)13)11-5-2-1-3-6-11/h1-10,16H |
Clave InChI |
KBMGCWKEOJJGNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
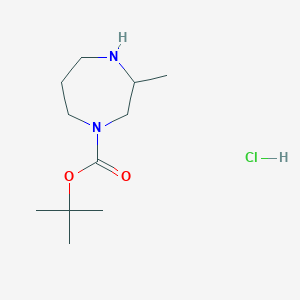

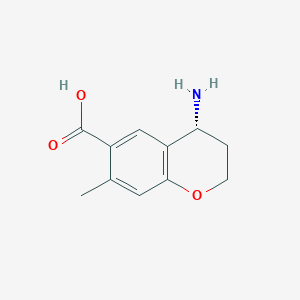

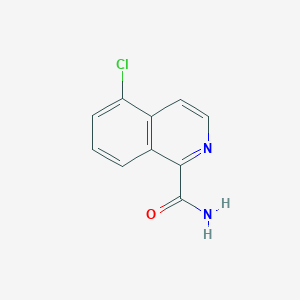
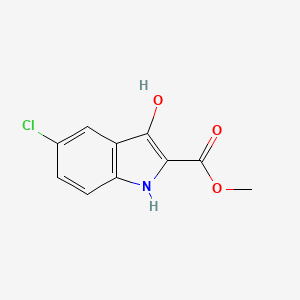
![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12972375.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12972380.png)
![4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)

![2,6-dichloro-3H-imidazo[4,5-c]pyridine](/img/structure/B12972395.png)
